9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indeno-pyrazine core with ethoxyimino and dicarbonitrile functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it useful for electronic applications.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of ubiquitin-specific proteases, it binds to the active site of these enzymes, preventing the removal of ubiquitin from protein substrates. This inhibition can regulate protein degradation and affect various cellular processes . The compound’s electronic properties also make it suitable for applications in organic electronics, where it can facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: These derivatives have halogen atoms, which can enhance their electronic properties and stability in organic solar cells.
Uniqueness
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its ethoxyimino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex chemical reactions .
Properties
Molecular Formula |
C15H9N5O |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3 |
InChI Key |
VKVAJBRQGBRHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Origin of Product |
United States |
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